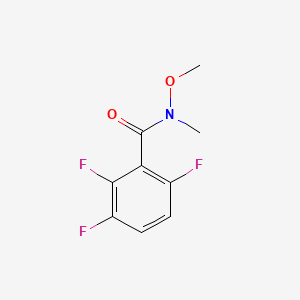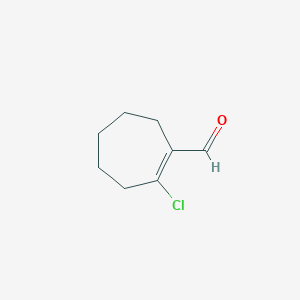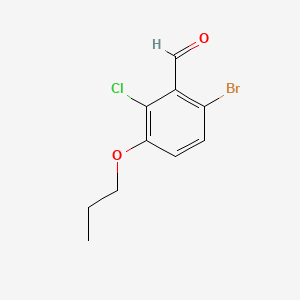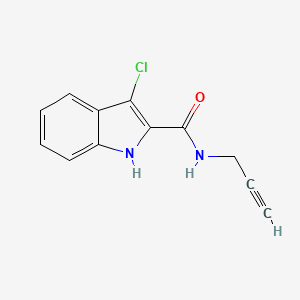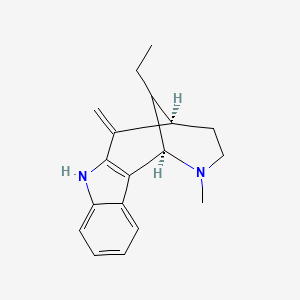
Dasycarpidan, 1-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dasycarpidan, 1-methylene- is a bioactive compound with the molecular formula C18H22N2. It is known for its presence in various plant species and has been identified as a significant phytochemical with potential medicinal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dasycarpidan, 1-methylene- involves several steps, starting from readily available precursors. One common method includes the use of diazomethane (CH2N2) to generate methylene intermediates, which then react with suitable substrates to form the desired compound . The reaction conditions typically involve the use of light, heat, or copper to facilitate the loss of nitrogen gas and the formation of the methylene group .
Industrial Production Methods
Industrial production of Dasycarpidan, 1-methylene- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can help in monitoring the reaction progress and ensuring the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dasycarpidan, 1-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as dasycarpidone and dasycarpidol.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in the reactions of Dasycarpidan, 1-methylene- include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of Dasycarpidan, 1-methylene- include dasycarpidone, dasycarpidol, and nordasycarpidone.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Dasycarpidan, 1-methylene- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins, inhibiting their function and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Dasycarpidan, 1-methylene- can be compared with other similar compounds, such as:
Dasycarpidan-1-methanol, acetate (ester): This compound has similar structural features but different functional groups, leading to distinct biological activities.
Caryophyllene oxide: Another bioactive compound with anticancer properties, but with a different chemical structure and mechanism of action.
Propiedades
Número CAS |
517-81-7 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(1R,12R)-16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene |
InChI |
InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3/t12?,13-,18+/m0/s1 |
Clave InChI |
MFFIRXGJJPPAMA-QLYHWAPBSA-N |
SMILES isomérico |
CCC1[C@H]2CCN([C@H]1C3=C(C2=C)NC4=CC=CC=C43)C |
SMILES canónico |
CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)

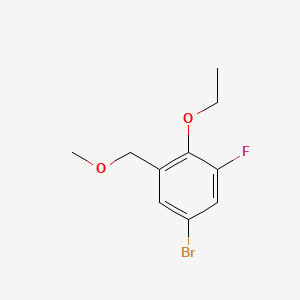
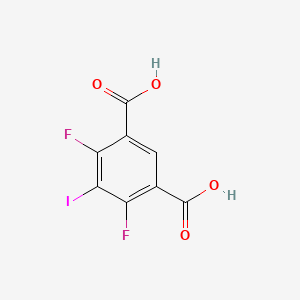


![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)

